(Dichlorophosphorothioyl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dichlorophosphorothioyl)acetyl chloride is an organic compound with the molecular formula C2HCl3O. It is a colorless, fuming liquid primarily used in acylation reactions. This compound is known for its reactivity and is utilized in various chemical processes, including the synthesis of herbicides and antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Dichlorophosphorothioyl)acetyl chloride can be synthesized through several methods:
Oxidation of 1,1,2-trichloroethane: This method involves the oxidation of 1,1,2-trichloroethane to produce this compound.
Hydrolysis of pentachloroethane: This process involves the hydrolysis of pentachloroethane, resulting in the formation of this compound and hydrochloric acid.
Carboxylation of chloroform: In this method, chloroform is carboxylated to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 1,1,2-trichloroethane or the hydrolysis of pentachloroethane. These methods are preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (Dichlorophosphorothioyl)acetyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions involving this compound can yield a variety of products.
Substitution: This compound is highly reactive in substitution reactions, particularly in acylation processes.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents used with this compound include oxygen and other oxidizing compounds.
Reducing agents: Reducing agents such as hydrogen and metal hydrides are often used in reactions involving this compound.
Substitution conditions: Substitution reactions typically occur under acidic or basic conditions, depending on the desired product.
Major Products:
Scientific Research Applications
(Dichlorophosphorothioyl)acetyl chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in acylation reactions.
Biology: This compound is utilized in the synthesis of biologically active molecules, including antibiotics.
Medicine: this compound is a precursor in the production of pharmaceuticals.
Industry: It is used in the manufacture of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of (Dichlorophosphorothioyl)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form acylated products. This reactivity is due to the presence of the highly electrophilic carbonyl group, which facilitates nucleophilic attack .
Comparison with Similar Compounds
Acetyl chloride (CH3COCl): A simpler acyl chloride used in similar acylation reactions.
Dichloroacetyl chloride (CHCl2COCl): Another acyl chloride with similar reactivity but different applications.
Propionyl chloride (C2H5COCl): Used in the synthesis of various organic compounds.
Uniqueness: (Dichlorophosphorothioyl)acetyl chloride is unique due to its specific reactivity and applications in the synthesis of herbicides and antibiotics. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial settings .
Properties
CAS No. |
920007-53-0 |
---|---|
Molecular Formula |
C2H2Cl3OPS |
Molecular Weight |
211.4 g/mol |
IUPAC Name |
2-dichlorophosphinothioylacetyl chloride |
InChI |
InChI=1S/C2H2Cl3OPS/c3-2(6)1-7(4,5)8/h1H2 |
InChI Key |
ZMTFDQMHLYSXSO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)Cl)P(=S)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.